
5-Ethenyl-2-pyridineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2-pyridineethanol is an organic compound with the molecular formula C9H11NO. It is a derivative of pyridine, featuring an ethanol group and an ethenyl group attached to the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-pyridineethanol typically involves the reaction of 2-pyridineethanol with an appropriate ethenylating agent under controlled conditions. One common method is the hydrogenation of 2-pyridineethanol in the presence of a noble metal catalyst such as ruthenium or palladium. The reaction is conducted under controlled temperature conditions to minimize the formation of byproducts .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using high levels of catalysts. The use of heterogeneous supports for the catalysts, such as activated carbon or alumina, is common to enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-2-pyridineethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: 2-Pyridineethanol.
Substitution: Various halogenated pyridine derivatives.
Applications De Recherche Scientifique
5-Ethenyl-2-pyridineethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-2-pyridineethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the rate and selectivity of chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridineethanol: A closely related compound with similar chemical properties but lacking the ethenyl group.
2-Pyridinemethanol: Another similar compound with a hydroxymethyl group instead of an ethanol group.
Uniqueness
5-Ethenyl-2-pyridineethanol is unique due to the presence of both an ethanol and an ethenyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
16222-94-9 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-(5-ethenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-4-9(5-6-11)10-7-8/h2-4,7,11H,1,5-6H2 |
Clé InChI |
RDDTWVGYAHLVOK-UHFFFAOYSA-N |
SMILES |
C=CC1=CN=C(C=C1)CCO |
SMILES canonique |
C=CC1=CN=C(C=C1)CCO |
| 16222-94-9 | |
Synonymes |
2-Ethenylpyrid-2-yl)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


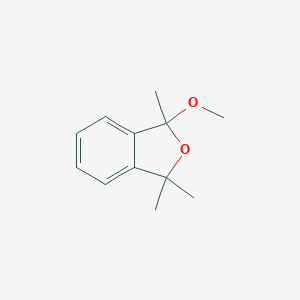
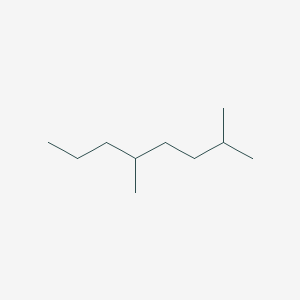
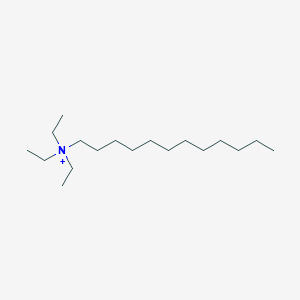


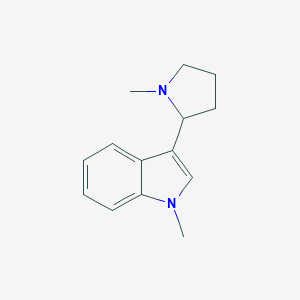
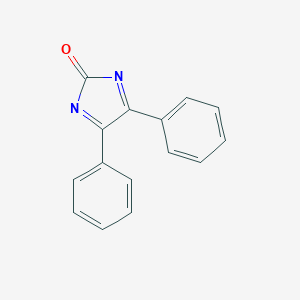
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
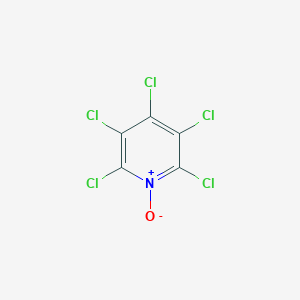
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)


![4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B100668.png)
